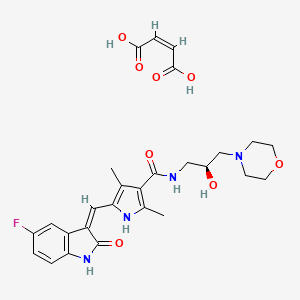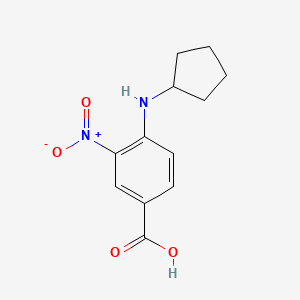
4-(Cyclopentylamino)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include looking at what products are formed and the conditions needed for the reactions to occur.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Influenza Virus Neuraminidase Inhibition
Nitrobenzoic acid derivatives have been designed as inhibitors for the influenza virus neuraminidase protein, demonstrating their potential in antiviral research. For example, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has shown to crystallize as hydrogen-bonded dimers, which could be relevant for understanding the mechanism of action against viral proteins (Jedrzejas et al., 1995).
Thermal and Kinetic Studies
The thermal behavior and kinetics of nitrobenzoic acid salts, synthesized with different substituted alkanolamines, have been studied. These compounds offer insights into phase transformations and thermal stability, relevant for the development of new materials and chemical processes (Crisan et al., 2018).
Building Blocks for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block, facilitates the synthesis of various heterocyclic scaffolds. This application is crucial for drug discovery, highlighting the role of nitrobenzoic acids in generating diverse libraries of biologically active compounds (Křupková et al., 2013).
Antitumoral Agent Studies
Nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral activity. Stability and selectivity studies of such compounds are essential for developing new cancer therapies (de Freitas et al., 2014).
Electrochemical Synthesis
The electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives highlights the synthesis of quinoline derivatives, showing the versatility of nitrobenzoic acids in organic synthesis and electrochemistry (Hazard et al., 1988).
Mediated Electrochemical Processes
Studies on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid contribute to understanding chemical processes that are safer and environmentally friendly, addressing the challenges in chemical manufacturing (Lapicque & Storck, 1985).
Safety And Hazards
This would involve looking at how the compound might be harmful. It could include studying its toxicity and potential for causing damage to the environment.
Direcciones Futuras
This would involve discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or potential uses.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you would like information on, feel free to ask!
Propiedades
IUPAC Name |
4-(cyclopentylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIQZZBIZUJGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylamino)-3-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


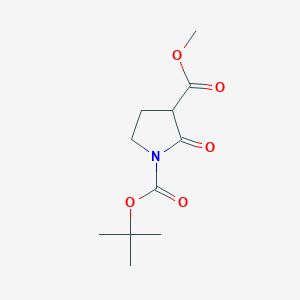
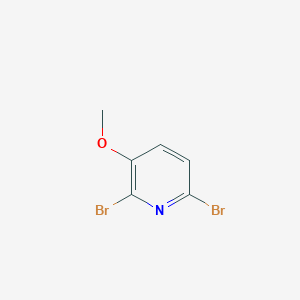
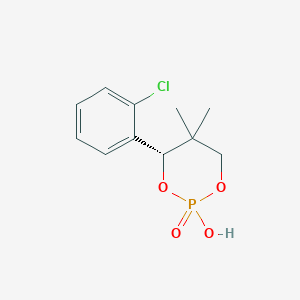

![3H-Benzo[e]indole](/img/structure/B1312658.png)
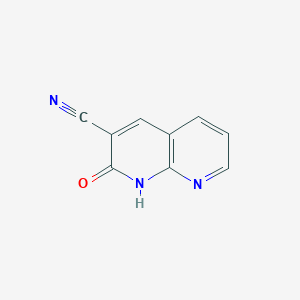
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)


